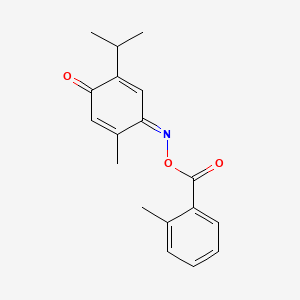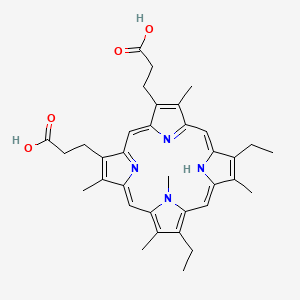
N-甲基间卟啉IX
描述
N-methyl mesoporphyrin IX (NMM) is a water-soluble, non-symmetric porphyrin with excellent optical properties and unparalleled selectivity for G-quadruplex (GQ) DNA . G-quadruplexes are non-canonical DNA structures formed by guanine-rich sequences .
Molecular Structure Analysis
NMM has a chemical formula of C35H40N4O4 and a molecular weight of 580.730 . It is a non-symmetric, water-soluble porphyrin . The X-ray crystal structure of a complex between NMM and human telomeric DNA has been determined .Chemical Reactions Analysis
NMM shows a concentration-dependent shift in peak absorbance from 400 nm to 379 nm with increasing concentration, which is consistent with NMM forming a dimer . It has been used as a turn-on biosensor for target DNA sequences .Physical And Chemical Properties Analysis
NMM is a water-soluble, non-symmetric porphyrin with excellent optical properties . It has a large Stokes shift and stable photoluminescence .科学研究应用
Biosensor for Target DNA Sequences
N-methyl Mesoporphyrin IX has been utilized as a turn-on biosensor for detecting specific DNA sequences. This is achieved by using it in complex with a G-quadruplex-forming sequence that is fused to a DNA sequence complementary to the target sequence .
Detection of Amyloid-beta Fibrils
This compound has also been employed to detect amyloid-beta (1-40) fibrils, which are significant in the study of Alzheimer’s disease. It has been used both in vitro and in live PC12 cells overexpressing amyloid-beta .
Electrochemical Probe for Guanine Quadruplexes
N-methyl mesoporphyrin IX serves as an electrochemical probe for detecting guanine quadruplexes (G-quadruplexes), which are stable nucleic acid secondary structures with increasing importance in biological processes and applications in bio- and nanotechnology .
Selective Luminescent Probe for G-quadruplex DNA
It acts as a highly selective luminescent probe for G-quadruplex DNA, which are non-canonical DNA structures formed by sequences rich in guanine .
Fluorescence Enhancement Upon Binding Specific Oligonucleotides
N-methyl mesoporphyrin IX exhibits stable and high fluorescence enhancement after combining with specific oligonucleotides, making it useful in various fluorescence-based detection methods .
作用机制
Target of Action
N-Methyl Mesoporphyrin IX (NMM) is a water-soluble, non-symmetric porphyrin . Its primary target is G-quadruplex (GQ) DNA , which are non-canonical DNA structures formed by guanine-rich sequences . GQs are implicated in genomic stability, longevity, and cancer .
Mode of Action
NMM has unparalleled selectivity for GQ DNA . It selectively recognizes GQ structures , making it a valuable scaffold for designing novel GQ binders . The ability of NMM to selectively recognize GQ structures is due to its excellent optical properties .
Biochemical Pathways
The interaction of NMM with GQ DNA affects the stability of the GQ structures . NMM has the ability to stabilize GQ structures and favor parallel GQ conformations . This interaction plays a role in genomic stability, longevity, and cancer .
Pharmacokinetics
It is known that nmm is water-soluble , which could potentially influence its absorption and distribution in the body.
Result of Action
The binding of NMM to GQ DNA induces high fluorescence . This “light-switch effect” is a result of the interaction between NMM and GQ DNA . This property of NMM has been utilized in the development of biosensors for heavy metals, small molecules (e.g., ATP and pesticides), DNA, and proteins .
Action Environment
The action of NMM is influenced by environmental factors. For instance, NMM is sensitive to G-quadruplex DNA but unreactive to duplex, triplex, and single-stranded forms of DNA . Furthermore, NMM is stable in a cool, dry environment but can degrade when exposed to strong light, heat, acid, and strong oxidizers .
未来方向
NMM has wide utility in chemistry and biology . It has been used as a probe to investigate the roles of GQs in biological processes . Its applications as biosensors for heavy metals, small molecules (e.g., ATP and pesticides), DNA, and proteins have been explored . The ability of NMM to selectively recognize GQ structures makes it a valuable scaffold for designing novel GQ binders .
属性
IUPAC Name |
3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N4O4/c1-8-22-18(3)26-14-27-19(4)24(10-12-34(40)41)29(36-27)15-30-25(11-13-35(42)43)20(5)28(38-30)16-33-23(9-2)21(6)32(39(33)7)17-31(22)37-26/h14-17,37H,8-13H2,1-7H3,(H,40,41)(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODZICXILWCPBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5C)C=C1N2)C)CC)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349630 | |
| Record name | N-methyl mesoporphyrin IX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl mesoporphyrin IX | |
CAS RN |
142234-85-3 | |
| Record name | N-methyl mesoporphyrin IX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21H,23H-porphine-2,18-dipropanoic acid, 8,13-diethyl-3,7,12,17,23-pentamethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological target of NMM?
A1: NMM exhibits exceptional selectivity for G-quadruplex (GQ) DNA over duplex DNA. [, , ] GQs are non-canonical DNA structures formed by guanine-rich sequences found in telomeres and gene promoters. []
Q2: How does NMM interact with G-quadruplex DNA?
A2: NMM interacts with GQs through end-stacking interactions, primarily with the terminal G-tetrad. [, ] Its N-methyl group plays a crucial role in this selectivity by fitting into the GQ core and aligning with potassium ions, while causing steric clashes with duplex DNA or antiparallel GQs. []
Q3: What are the downstream effects of NMM binding to GQs?
A3: NMM binding stabilizes the GQ structure, often favoring the parallel conformation over antiparallel or hybrid forms. [, , ] This stabilization can influence biological processes like telomere maintenance, gene expression, and DNA replication. [, , ]
Q4: Does NMM affect heme synthesis?
A4: Yes, in certain organisms like Euglena gracilis and Cyanidium caldarium, NMM inhibits heme synthesis by blocking iron insertion into protoporphyrin IX. [, ] This inhibition leads to increased delta-aminolevulinic acid synthase activity and protoporphyrin IX accumulation. [, ]
Q5: What is the molecular formula and weight of NMM?
A5: The molecular formula of NMM is C35H38N4O4, and its molecular weight is 578.7 g/mol.
Q6: What are the key spectroscopic characteristics of NMM?
A6: NMM exhibits distinct spectroscopic properties:
- UV-Vis Spectroscopy: NMM shows characteristic absorption bands in the UV-Vis region, which are sensitive to its environment and can be used to study its interactions with GQs. [, ]
- Fluorescence Spectroscopy: NMM exhibits a "light-switch" effect, meaning its fluorescence intensity dramatically increases upon binding to GQs. [] This property makes it a valuable probe for studying GQ formation and dynamics. [, , ]
Q7: Does NMM possess any catalytic properties?
A7: While not a catalyst itself, NMM can enhance the catalytic activity of certain systems:
- DNAzyme Activity: NMM binding to specific G-quadruplexes can significantly enhance their peroxidase-like activity. [, ] This property makes NMM-GQ complexes promising candidates for developing biosensors and catalytic tools. [, , , , , ]
Q8: How crucial is the N-methyl group for NMM's activity and selectivity?
A8: The N-methyl group is essential for NMM's selectivity towards GQs. [, ] Mesoporphyrin IX, lacking the N-methyl group, does not exhibit the same stabilizing effect on GQs. [] This difference highlights the importance of the N-methyl group for specific interactions with the GQ structure.
Q9: What in vitro applications have been explored for NMM?
A9: NMM's GQ-binding properties have led to its use in various in vitro applications, including:
- Fluorescent probe for GQs: NMM's "light-switch" effect makes it a valuable tool for studying GQ formation, stability, and interactions with other molecules. [, , , , , , , , , , , ]
- Biosensor development: NMM-GQ complexes have been used to develop sensitive and selective biosensors for detecting various analytes, including metal ions, small molecules, and enzymes. [, , , , , , , , ]
Q10: Are there any in vivo studies demonstrating NMM's efficacy?
A10: A study on tobacco mosaic virus (TMV) showed that NMM, by stabilizing a G4 structure in the TMV genome, inhibited viral proliferation in tobacco plants. [] This finding highlights NMM's potential as an antiviral agent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



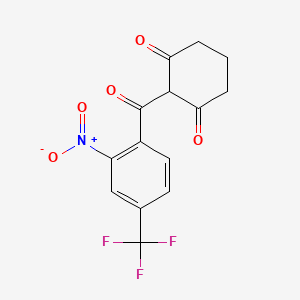



![2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid](/img/structure/B1678961.png)
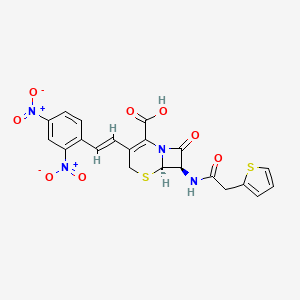
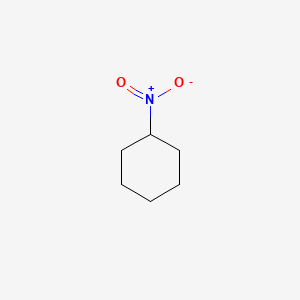
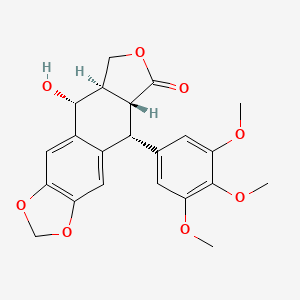
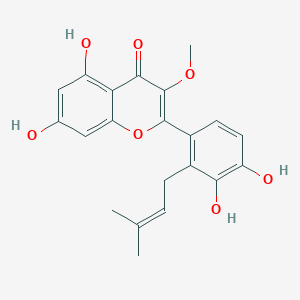

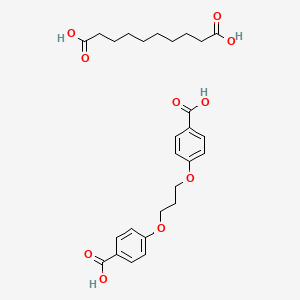
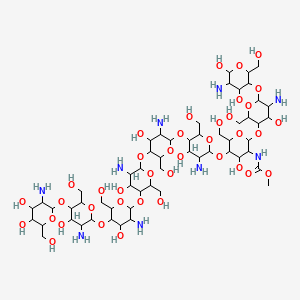
![3-[5-(4-bromophenyl)-1-[2-(trifluoromethyl)phenyl]pyrrol-2-yl]propanoic Acid](/img/structure/B1678974.png)
